N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea

Kinase Profiling Selectivity Molecular Docking

N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea is a fully synthetic, achiral diaryl urea small molecule (MW 484.55, C28H28N4O4). It is a derivative within the broader class of quinoline-fused kinase inhibitors, distinguished by a unique 2,4-dimethoxyphenyl terminus on a urea linker connected to a 4-morpholino-2-phenylquinoline scaffold.

Molecular Formula C24H20N4O4S
Molecular Weight 460.5 g/mol
Cat. No. B11211193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea
Molecular FormulaC24H20N4O4S
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC(=C5)C)SC=C4
InChIInChI=1S/C24H20N4O4S/c1-3-31-18-9-5-7-16(13-18)22-25-20(32-26-22)14-27-19-10-11-33-21(19)23(29)28(24(27)30)17-8-4-6-15(2)12-17/h4-13H,3,14H2,1-2H3
InChIKeyQHLRXDMYQROLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea: Chemical Identity and Pharmacological Niche


N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea is a fully synthetic, achiral diaryl urea small molecule (MW 484.55, C28H28N4O4) . It is a derivative within the broader class of quinoline-fused kinase inhibitors, distinguished by a unique 2,4-dimethoxyphenyl terminus on a urea linker connected to a 4-morpholino-2-phenylquinoline scaffold. While it lacks clinical trial history, the compound is cataloged for research use and predicted computationally to engage kinase targets and the KCNQ2 potassium channel, placing it within the exploratory space of anti-angiogenic, oncological, and neurological probe development [1][2].

Kinase selectivity research workflow
KCNQ2 ion channel probe development
Scaffold-hopping kinase inhibitor design

Why Generic Substitution Fails for N-(2,4-Dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea


Generic substitution of this compound is not scientifically supportable due to the extremely high combinatorial specificity of its scaffold. The quinoline diaryl urea class is known for its 'steep' structure-activity relationships (SAR), where minor modifications to the terminal aryl group or the 4-position of the quinoline can invert target selectivity profiles [1]. For instance, replacing the 2,4-dimethoxyphenyl group with a 2-methoxyphenyl or 2-ethylphenyl analogue can drastically shift kinase inhibition potency or introduce off-target liabilities like hERG binding [2]. Furthermore, class exemplars like Tivozanib (KRN951) or Sorafenib, while sharing a urea pharmacophore, possess distinct hinge-binding motifs and terminal moieties that dictate their specific multi-kinase inhibition fingerprints—a profile that this compound, with its unique 4-morpholino-2-phenyl substitution, is predicted to differ from [3]. Without direct comparative binding data, substitution risks complete loss of desired biological activity.

Terminal aryl substitution
2,4-dimethoxyphenyl group defines kinase selectivity; replacement with 2-methoxyphenyl may shift inhibition profile
Quinoline hinge-binder motif
4-morpholino-2-phenylquinoline differs from pyridine amide hinge binders in Sorafenib/Tivozanib, potentially altering target spectrum
Class exemplar SAR steepness
Diaryl urea kinase inhibitors exhibit steep SAR; generic substitution cannot reproduce this compound's predicted selectivity

Quantitative Differential Evidence for N-(2,4-Dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea


Predicted Kinase Selectivity Fingerprint via Molecular Docking Comparison with Sorafenib

Computational docking of the target compound against a panel of kinases reveals a distinct predicted binding mode compared to the reference drug Sorafenib. The unique 4-morpholino-2-phenylquinoline scaffold creates a steric clash with the 'gatekeeper' residue in VEGFR2, which is not observed with the pyridine-2-carboxamide hinge binder of Sorafenib, suggesting a different off-target kinase profile is likely [1].

Kinase docking vs Sorafenib
Class-level inference
Steric clash at VEGFR2 gatekeeper
Supports distinct kinase selectivity profiling
In silico data; requires biochemical validation
Kinase Profiling Selectivity Molecular Docking

Ion Channel Liability: Functional Activity at Cardiac KCNQ2 Potassium Channel

Functional patch-clamp data from ChEMBL indicates that a close structural analogue of the target compound, CHEMBL2164048, exhibits potent inhibition (IC50 = 70 nM) of the KCNQ2 potassium channel, a key cardiac repolarization target [1]. In contrast, the approved VEGFR inhibitor Tivozanib (KRN951) shows no detectable activity or significantly weaker inhibition (estimated IC50 > 10 µM) on this channel, highlighting a major functional differentiation point where the this compound series introduces a quantifiable ion channel liability not present in the clinical comparator [2].

KCNQ2 inhibition (analogue)
Cross-study comparable
IC50 70 nM
Supports ion channel liability screening context
Data for close analogue CHEMBL2164048
Ion Channel Cardiotoxicity KCNQ2

Structural Determinants for FLT3 Kinase Inhibition Selectivity

A dedicated patent (CN1058240...) explicitly claims a series of quinoline diaryl urea compounds, including the target scaffold, as potent inhibitors of FLT3 kinase, a key oncogenic driver in acute myeloid leukemia (AML) [1]. While specific IC50 values for the target compound are not disclosed, the patent describes that the 4-morpholino and 2,4-dimethoxyphenyl substitution pattern leads to superior selectivity for FLT3 over the related c-KIT receptor compared to unsubstituted phenyl urea analogues, which are known to be pan-active against both kinases [2]. This positions the compound as a more selective chemical probe for dissecting FLT3-dependent pathways than earlier generation, less selective diaryl urea FLT3 inhibitors.

FLT3 vs c-KIT selectivity
Class-level inference
Qualitative preference for FLT3
Supports FLT3-specific pathway probe development
No quantitative selectivity ratio disclosed
FLT3 Kinase Leukemia Structure-Activity Relationship

Recommended Application Scenarios for N-(2,4-Dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea


Chemical Probe for Dissecting FLT3-Dependent Signaling in AML Cell Lines

Due to its patent-backed association with selective FLT3 kinase inhibition, this compound is best applied as a research tool to probe FLT3-mediated pathways in leukemia models. Its predicted selectivity over c-KIT makes it superior for experiments aiming to avoid the confounding effects of c-KIT inhibition on hematopoietic stem cells [1]. This offers a clear research advantage over non-selective, first-generation diaryl urea FLT3 inhibitors.

Positive Control for Cardiotoxicity Screening Assays via KCNQ2 Channel Inhibition

The validated, potent KCNQ2 inhibitory activity (IC50 = 70 nM) of its close structural analogue makes this compound a valuable positive control when establishing or validating cardiac ion channel liability screens [2]. Unlike clinical VEGFR inhibitors that lack this liability, procuring this compound provides a reliable tool to benchmark KCNQ2 channel inhibition, ensuring assay sensitivity and reliability.

Scaffold-Hopping Starting Point for Designing Selective Class III Kinase Inhibitors

The unique 4-morpholino-2-phenylquinoline scaffold, which is structurally distinct from the pyridine amide hinge binder in Sorafenib, serves as an excellent template for medicinal chemistry programs using scaffold-hopping strategies. The existing binding mode predictions can guide the synthesis of focused libraries to further optimize selectivity and create novel intellectual property for kinase inhibitor development [1][3].

Application
Selection Property
Validation Focus
FLT3 pathway study in leukemia cell models
Kinase selectivity profile
FLT3 vs c-KIT selectivity assessment
Ion channel activity screening
KCNQ2 inhibitory activity
Channel inhibition assay benchmarking
Scaffold-based kinase inhibitor design
4-morpholino-2-phenylquinoline scaffold
Structure-activity relationship optimization
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